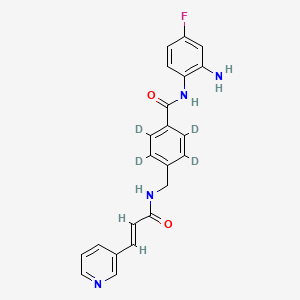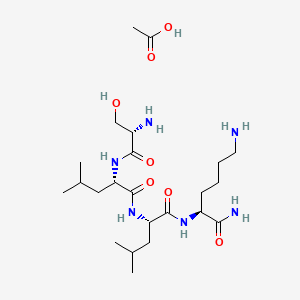
Fmoc-NH-PEG5-NH-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-NH-PEG5-NH-Boc: is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The compound consists of a PEG chain with five ethylene glycol units, flanked by a fluorenylmethyloxycarbonyl (Fmoc) group and a tert-butyloxycarbonyl (Boc) group .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amino group using the Fmoc group. This is typically achieved by reacting the amine with Fmoc-chloride in the presence of a base such as triethylamine.
PEGylation: The protected amine is then reacted with a PEG chain containing five ethylene glycol units. This step often involves the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Boc Protection: Finally, the terminal amino group of the PEGylated compound is protected using the Boc group. .
Industrial Production Methods: Industrial production of Fmoc-NH-PEG5-NH-Boc involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as high-performance liquid chromatography (HPLC) and recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions. Fmoc deprotection is typically achieved using a base like piperidine, while Boc deprotection is done using acidic conditions such as trifluoroacetic acid (TFA).
Coupling Reactions: The compound can undergo coupling reactions with various functional groups, facilitated by coupling agents like DCC and DMAP.
Substitution Reactions: The PEG chain can participate in substitution reactions, where functional groups are introduced at specific positions
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reactions: DCC and DMAP in dichloromethane (DCM)
Major Products:
Deprotected Amine: After Fmoc and Boc deprotection, the primary amine is exposed.
Functionalized PEG: Various functional groups can be introduced to the PEG chain through coupling reactions
Scientific Research Applications
Chemistry:
Biology:
Protein Labeling: The compound is used for labeling proteins with PEG chains, enhancing their solubility and stability
Medicine:
Industry:
Mechanism of Action
Mechanism: Fmoc-NH-PEG5-NH-Boc acts as a linker in PROTAC molecules. PROTACs contain two ligands connected by a linker; one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Molecular Targets and Pathways:
E3 Ubiquitin Ligase: The PROTAC recruits the E3 ubiquitin ligase to the target protein.
Ubiquitin-Proteasome System: The target protein is ubiquitinated and degraded by the proteasome.
Comparison with Similar Compounds
Fmoc-NH-PEG3-COOH: A shorter PEG linker with three ethylene glycol units.
Fmoc-NH-PEG2-CH2COOH: A PEG linker with two ethylene glycol units and a carboxylic acid group.
Fmoc-NH-PEG-SCM: A PEG linker with a succinimidyl carboxymethyl ester group .
Uniqueness:
Length of PEG Chain: Fmoc-NH-PEG5-NH-Boc has a longer PEG chain compared to similar compounds, providing greater flexibility and solubility.
Dual Protection: The presence of both Fmoc and Boc groups allows for selective deprotection and functionalization .
Properties
Molecular Formula |
C32H46N2O9 |
|---|---|
Molecular Weight |
602.7 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C32H46N2O9/c1-32(2,3)43-31(36)34-13-15-38-17-19-40-21-23-41-22-20-39-18-16-37-14-12-33-30(35)42-24-29-27-10-6-4-8-25(27)26-9-5-7-11-28(26)29/h4-11,29H,12-24H2,1-3H3,(H,33,35)(H,34,36) |
InChI Key |
YRDZGKYARDULIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-[(5-amino-2-chloro-4-fluoro-3-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)phenyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide](/img/structure/B11932793.png)


![sodium;4-[[3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-yl]diazenyl]benzenesulfonate](/img/structure/B11932804.png)
![methyl N-[(2R)-1-[(2R)-2-[5-[4-[7-[2-[(2R)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1,3-benzodioxol-4-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B11932810.png)
![(4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-(4-fluoro-2-methoxy-5-propan-2-ylphenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B11932836.png)

![(S,E)-3-(4-(benzyloxy)phenyl)-2-(3-(4'-chloro-[1,1'-biphenyl]-4-yl)acrylamido)propanoic acid](/img/structure/B11932853.png)

![3-[3-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-2-oxo-1,3-diazinan-1-yl]benzenecarboximidamide;2,2,2-trifluoroacetic acid](/img/structure/B11932862.png)


![(8S,11S,14S)-14-[[(2S)-4-amino-2-[[2-(4-tert-butylphenyl)-4-methylpyrimidine-5-carbonyl]amino]butanoyl]-methylamino]-3,18-bis(2-aminoethoxy)-N-(cyanomethyl)-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxamide](/img/structure/B11932877.png)
![2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11932884.png)
